Calanquinone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O6 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5-hydroxy-3,6,7-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O6/c1-21-11-7-10(18)9-5-4-8-6-12(22-2)17(23-3)16(20)13(8)14(9)15(11)19/h4-7,20H,1-3H3 |
InChI Key |
SSUYXMUVFIRPDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C3=C(C(=C(C=C3C=C2)OC)OC)O |
Synonyms |
calanquinone A |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Natural Occurrence of Calanquinone a
Isolation Methodologies from Natural Sources
Calanquinone A has been successfully isolated from the plant Calanthe arisanensis. researchgate.netnih.gov The process involves initial extraction followed by sophisticated purification techniques to isolate the compound of interest.
The isolation of this compound is often guided by bioassays, a process that uses biological activity to direct the separation and purification process. researchgate.netnih.gov The initial step involves the preparation of an ethyl acetate (B1210297) (EtOAc)-soluble extract from the plant material. researchgate.netnih.gov This crude extract is then subjected to fractionation, where it is separated into various fractions based on the chemical properties of its components.
The cytotoxicity of each fraction is tested against a panel of human cancer cell lines. researchgate.netacs.org Fractions exhibiting potent cytotoxic activity are selected for further purification. researchgate.netacs.org This iterative process of testing and fractionation ensures that the subsequent purification efforts are focused on the biologically active components, ultimately leading to the isolation of compounds like this compound. researchgate.netnih.gov This compound has demonstrated significant cytotoxicity against various cancer cell lines, including those of the lung, prostate, colon, breast, and nasopharynx. researchgate.netnih.govacs.org
Following the initial fractionation, various chromatographic techniques are employed to enrich and purify this compound. researchgate.net Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.
Initial purification often involves silica (B1680970) gel column chromatography. researchgate.net The EtOAc-soluble extract is loaded onto a silica gel column and eluted with a solvent system, such as a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). researchgate.net This separates the extract into multiple fractions. The fractions containing the desired compound are identified and combined for further purification. Subsequent steps may involve other chromatographic methods to achieve high purity.
Table 1: Chromatographic Techniques in Natural Product Purification
| Technique | Principle | Application in Purification |
|---|---|---|
| Column Chromatography | Separation based on polarity. | Initial fractionation of crude extracts. |
| Ion Exchange Chromatography | Separation based on net charge. | Used for charged molecules, often in intermediate or polishing steps. polypeptide.comamericanpeptidesociety.org |
| Size Exclusion Chromatography | Separation based on molecular size. | Often used in final polishing steps to remove aggregates or impurities of different sizes. americanpeptidesociety.orginexoplat.com |
| Reversed-Phase Chromatography | Separation based on hydrophobicity. | A common high-resolution technique for final purification steps. polypeptide.com |
Bioassay-Guided Fractionation Techniques for Calanthe arisanensis Extracts
Spectroscopic Elucidation Methodologies for Structural Assignment
The primary methods used for the structural elucidation of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule. researchgate.net
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. researchgate.net
By analyzing the data from these spectroscopic techniques, researchers were able to definitively assign the structure of this compound as 5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinone. researchgate.net
Phytogeographical Distribution and Botanical Context of this compound Source Organisms
This compound is isolated from Calanthe arisanensis, a species of orchid. researchgate.net Calanthe is a large genus of terrestrial orchids, commonly known as Christmas orchids, with approximately 220 species. wikipedia.org These orchids are found in tropical and subtropical regions worldwide, with a high concentration in Southeast Asia. wikipedia.org
Calanthe arisanensis is specifically native to Taiwan. kew.orgblogspot.com It is a terrestrial geophyte that grows in the subtropical biome, typically found in moist, shady locations within broadleaved forests at elevations between 1,000 and 2,000 meters. kew.orgblogspot.com The plant is characterized by its pseudobulbs, corrugated leaves, and an upright flowering stem with white to pinkish-purple flowers. blogspot.com
**Table 2: Botanical Classification of *Calanthe arisanensis***
| Taxonomic Rank | Name |
|---|---|
| Kingdom | Plantae |
| Order | Asparagales |
| Family | Orchidaceae |
| Genus | Calanthe |
| Species | C. arisanensis |
Synthetic Chemistry of Calanquinone a and Its Analogues
Total Synthesis of Calanquinone A
The complete chemical synthesis of this compound has been achieved through several routes since its isolation and characterization.
Pioneering Synthetic Routes and Initial Challenges
The first total synthesis of this compound was reported by Lee et al. in 2008, concurrent with its isolation and structural elucidation from Calanthe arisanensis. nih.gov This initial route provided confirmation of the proposed chemical structure. The general approach to phenanthrenequinones, the structural class to which this compound belongs, often involves the construction of the tricyclic phenanthrene (B1679779) core followed by oxidation to the quinone. researchgate.netresearchgate.net
Refined and Efficient Total Synthesis Strategies
Another efficient strategy for constructing substituted phenanthrenequinones involves an intramolecular Friedel-Crafts reaction of imidazolides, promoted by titanium tetrachloride (TiCl₄), to achieve the final ring closure. nih.gov This methodology provides a powerful tool for creating the quinone system under relatively mild conditions. The general refined synthesis pathway often involves the following key transformations:
Coupling of two aromatic rings to form a stilbene (B7821643) or a biaryl precursor.
Cyclization to form the tricyclic phenanthrene skeleton.
Oxidation and functional group manipulation to install the final quinone and substituent pattern.
The table below summarizes some of the key reactions used in the synthesis of this compound and related structures.
| Step | Reaction Type | Reagents | Purpose | Reference |
| Biaryl/Stilbene Formation | Suzuki-Miyaura Coupling | Pd catalyst, base | Forms a C-C bond between two aromatic rings. | nih.gov |
| Phenanthrene Cyclization | Photocyclization | UV light | Forms the tricyclic ring from a stilbene precursor. | researchgate.net |
| Phenanthrene Cyclization | FeCl₃-assisted Cyclization | FeCl₃ | Forms the tricyclic ring from a stilbene precursor. | researchgate.net |
| Phenanthrene Cyclization | Intramolecular Friedel-Crafts | TiCl₄ | Closes the final ring to form the phenanthrene core. | nih.gov |
| Quinone Formation | Oxidation | AgO, HNO₃ | Oxidizes the phenanthrene to a phenanthrenequinone (B147406). | researchgate.net |
| Demethylation | Demethylation | TMSI | Converts a methoxy (B1213986) group to a hydroxyl group. | researchgate.net |
This table provides a generalized overview of reactions and not a specific synthetic sequence.
Stereochemical Considerations in this compound Synthesis
The this compound molecule is planar and achiral, meaning it does not have any stereocenters or chiral elements. Therefore, the challenges in its synthesis are not related to controlling stereochemistry (the three-dimensional arrangement of atoms). youtube.comresearchgate.net Instead, the primary difficulty lies in achieving the correct regioselectivity .
Regioselectivity refers to the control over the position at which chemical bonds are made. In the synthesis of this compound, this is crucial for two main reasons:
Formation of the Phenanthrene Core: During the cyclization step to form the central ring, the reaction must proceed in the correct orientation to yield the phenanthrene skeleton rather than other isomeric structures.
Introduction of Substituents: The hydroxyl (-OH) and methoxy (-OCH₃) groups must be placed at the correct positions (C-5 and C-7, respectively) on the aromatic rings. Many electrophilic aromatic substitution reactions can produce a mixture of constitutional isomers, making it challenging to isolate the desired product with high efficiency. researchgate.net
Synthetic chemists must therefore choose reagents and reaction conditions carefully to direct the reactions to the desired positions on the aromatic scaffold, overcoming the inherent challenge of regiochemical control. researchgate.netrsc.org
Design and Chemical Synthesis of this compound Analogues and Derivatives
The potent cytotoxicity of this compound has prompted researchers to design and synthesize analogues to explore structure-activity relationships (SAR) and develop potentially improved compounds. researchgate.netnih.gov
Rational Design Principles for Structural Modification
This compound was identified as a promising lead compound for further development due to its high potency against various cancer cell lines. researchgate.netnih.gov The rational design of its analogues is guided by pharmacophore modeling and SAR studies. A pharmacophore model for cytotoxicity against the MCF-7 breast cancer cell line identified key structural features necessary for activity. researchgate.net
The key design principles derived from these studies include: researchgate.netnih.gov
The 1,4-Phenanthrenequinone Core: This scaffold is considered essential for cytotoxic activity.
Hydrogen Bond Acceptors (HBA): The model identified three crucial HBA sites. These include the oxygen atoms of the quinone carbonyls and the oxygen of the C-5 hydroxyl group.
Intramolecular Hydrogen Bonding: A hydrogen bond between the C-5 hydroxyl group and the C-4 carbonyl group is thought to be an important feature for high cytotoxicity. nih.gov
Hydrophobic Region: The aromatic B-ring of the phenanthrene structure serves as a critical hydrophobic feature.
Based on these principles, modifications have been focused on the substituents on the A-ring. For example, converting the C-5 hydroxyl group to an acetate (B1210297) (5-OAc-calanquinone A) was explored to understand the role of the hydrogen bond. researchgate.net This derivative, while still highly active, helped to refine the understanding of the structural requirements for cytotoxicity. researchgate.netnih.gov
Synthetic Methodologies for Novel Phenanthrenequinone Scaffolds
The synthesis of novel phenanthrenequinone analogues utilizes a range of chemical reactions to modify the basic scaffold or build entirely new ones. nih.govacs.org The synthesis of a library of this compound and denbinobin (B3416446) derivatives often starts from commercially available substituted benzoic acids and benzenes. researchgate.net
A general synthetic scheme involves several key steps: researchgate.net
Formation of Diphenylethyne: Coupling of an iodobenzene (B50100) derivative with a phenylacetylene (B144264) derivative.
Cyclization: An alkyne-to-allene isomerization followed by a [4+2] cycloaddition (Diels-Alder reaction) using a dienophile like di-tert-butyl acetylenedicarboxylate.
Oxidation: The resulting phenanthrene is oxidized to the corresponding 1,4-phenanthrenequinone using reagents like silver(I) oxide (AgO) in the presence of nitric acid.
Functional Group Interconversion: Methoxy groups can be selectively demethylated to hydroxyl groups using reagents like trimethylsilyl (B98337) iodide (TMSI). Conversely, hydroxyl groups can be acetylated using acetic anhydride (B1165640). researchgate.net
Alternative methods for creating the phenanthrenequinone scaffold include visible-light-promoted photocatalysis, which offers a mild and efficient route to polysubstituted quinolines, a related class of heterocyclic compounds. acs.org The development of diverse synthetic methods allows chemists to create a wide array of analogues for biological evaluation, furthering the potential of the phenanthrenequinone scaffold in medicinal chemistry. frontiersin.orgresearchgate.net
Derivatization at Key Positions (e.g., 5-OAc-Calanquinone A)
The derivatization of this compound at strategic positions on its phenanthrenequinone scaffold has been a key strategy to understand and potentially modulate its biological profile. One of the notable derivatives is 5-OAc-Calanquinone A, where the hydroxyl group at the C-5 position is acetylated. nih.govplos.orgplos.org This modification has been explored to investigate the role of this specific functional group in the compound's cytotoxic activity. nih.govplos.org
The synthesis of 5-OAc-Calanquinone A is typically achieved from its precursor, this compound. plos.org The process involves the treatment of this compound with acetic anhydride in the presence of pyridine (B92270) at room temperature. plos.org This reaction selectively acetylates the C-5 hydroxyl group, yielding 5-OAc-Calanquinone A. The structural integrity of the phenanthrenequinone core is maintained during this transformation.
Research findings have indicated that the modification at the C-5 position influences the cytotoxic properties of the molecule. nih.govplos.org While this compound itself exhibits potent cytotoxicity against a range of human cancer cell lines, its 5-O-acetylated analogue, 5-OAc-Calanquinone A, also demonstrates significant, albeit slightly altered, activity. nih.govplos.orgresearchgate.net For instance, in a panel of human cancer cell lines, 5-OAc-Calanquinone A (referred to as 7a in some studies) displayed high potency against several lines, though it was found to be inactive against the HepG2 liver cancer cell line. nih.govresearchgate.net This suggests that the nature of the substituent at the C-5 position can fine-tune the spectrum of activity.
The table below summarizes the cytotoxic activity of this compound and its derivative, 5-OAc-Calanquinone A, against various human cancer cell lines, as reported in a key study. The data is presented as IC₅₀ values in µg/mL.
Table 1: Cytotoxic Activity of this compound and 5-OAc-Calanquinone A
| Compound | HepG2 | Hep3B | Ca9-22 | A549 | MDA-MB-231 | MCF7 |
|---|---|---|---|---|---|---|
| This compound (6a) | 0.89 | 0.23 | 0.08 | 0.13 | 0.16 | 0.12 |
| 5-OAc-Calanquinone A (7a) | >10 | 0.31 | 0.16 | 0.22 | 0.25 | 0.20 |
Data sourced from Lee et al., 2012. nih.govresearchgate.net IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher cytotoxic potency.
The derivatization of this compound extends beyond simple acetylation. Other modifications have been explored to further elucidate the SAR of this class of compounds. The rationale for these modifications often stems from the desire to understand the role of hydrogen bonding and electronic effects at the C-5 position in the interaction of these molecules with their biological targets. nih.govplos.orgplos.org
Structure Activity Relationship Sar Studies of Calanquinone a and Its Analogues
Comparative Structure-Activity Analysis with Related Natural Phenanthrenequinones
Calanquinone A's structure is closely related to other naturally occurring cytotoxic phenanthrenequinones (PQs), inviting comparative analyses to elucidate the structural determinants of their biological activities. nih.gov
Differential Biological Activities Compared to Denbinobin (B3416446) and Annoquinone A
This compound has demonstrated significantly greater cytotoxic activity compared to its structural analogue, Denbinobin. nih.govresearchgate.net Studies have shown that this compound can be up to 7-fold more potent than Denbinobin against various human cancer cell lines, including those of the liver (HepG2 and Hep3B), oral (Ca9-22), lung (A549), and breast (MEA-MB-231 and MCF7). nih.govresearchgate.net Denbinobin itself is a recognized potent cytotoxic agent. researchgate.net
Annoquinone A, another related phenanthrenequinone (B147406), also exhibits significant cytotoxicity. nih.gov Along with this compound and their acetylated derivatives, it has shown high potency with IC50 values in the range of 0.08 to 1.66 µg/mL against various cancer cell lines. researchgate.net The primary structural difference between these compounds lies in the substitution patterns on the phenanthrene (B1679779) core, which directly influences their cytotoxic profiles. nih.gov
Positional and Substituent Effects on Cytotoxic Potency
The position and nature of substituents on the 1,4-phenanthrenequinone skeleton are critical for cytotoxicity. The presence of a hydroxyl group at the C-5 position and a carbonyl group at the C-4 position, which allows for the formation of an intramolecular hydrogen bond, is a key feature for high potency. researchgate.net this compound and Denbinobin, which both possess this feature, exhibit significant cytotoxic activity. researchgate.net
The substitution at other positions also plays a crucial role. For instance, the additional methoxy (B1213986) group at the C-6 position in this compound, which is absent in Denbinobin, contributes to its enhanced cytotoxicity. nih.gov Further modifications, such as the acetylation of the 5-hydroxyl group, as seen in 5-OAc-calanquinone A, can still result in very high potency, indicating that while the 5-OH is important, modifications at this position can be tolerated and may even modulate activity and selectivity. researchgate.netplos.org Conversely, replacement of the 5-hydroxyl group with a methoxy group leads to a decrease in activity. plos.org
Identification of Key Pharmacophoric Features for Biological Activity
Pharmacophore modeling has been instrumental in identifying the essential structural features of this compound and its analogues that are necessary for their biological activity. plos.org
Role of Hydrogen Bond Acceptors in Molecular Recognition
A superior pharmacophore model developed for the cytotoxicity of these compounds against the MCF-7 breast cancer cell line identified three hydrogen bond acceptors (HBA) as crucial for activity. researchgate.netplos.org These features, designated HBA1, HBA2, and HBA3, form a triad (B1167595) that is critical for molecular recognition and binding. plos.org The model indicates that the oxygen atom of the 5-OH group in this compound and Denbinobin, or the carbonyl group of the 5-OCOCH3 in their acetylated analogues, acts as an essential hydrogen bond acceptor (HBA3). plos.org The distances between these acceptor sites are also critical, with the distance between HBA1 and HBA2 found to be 5.13 Å, and between HBA1 and HBA3 to be 7.40 Å. researchgate.net The carbonyl groups at C-1 or C-4 of the quinone ring consistently link to the HBA features in all potent phenanthrenequinones. plos.org
Influence of Structural Modifications on Cytotoxicity and Selectivity
Systematic structural modifications of this compound and related compounds have provided further insights into their SAR, revealing how changes to the molecule can impact both its potency and its selectivity against different cancer cell lines. researchgate.netrsc.org
The 1,4-phenanthrenequinone skeleton is preferred for cytotoxicity over the simple phenanthrene core. researchgate.net As mentioned, the intramolecular hydrogen bond between the C-5 hydroxyl and C-4 carbonyl is a significant contributor to potency. researchgate.net Acetylation of the 5-hydroxyl group (e.g., in 5-OAc-calanquinone A) maintains high cytotoxicity, suggesting that while the hydrogen bond is lost, the acetyl group may engage in other favorable interactions or alter the molecule's properties in a beneficial way. researchgate.netplos.org
Interestingly, certain modifications can induce selectivity for specific cancer cell lines. For example, some synthesized analogues (PQs 5d and 5e) were found to be active primarily against the HepG2 liver cancer cell line. nih.gov Other derivatives displayed selective activity towards the Ca9-22 oral cancer cell line. nih.gov This suggests that by strategically modifying the substituents on the phenanthrenequinone scaffold, it is possible to develop analogues with improved tumor-specific targeting. rsc.org
Effects of Hydroxyl and Methoxy Group Patterns
The arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenanthrenequinone scaffold of this compound plays a pivotal role in its cytotoxic efficacy. Research has consistently shown that the presence and position of these functional groups are critical determinants of activity. researchgate.netnih.gov
Specifically, the 3-methoxy-1,4-phenanthrenequinone core is considered a significant moiety for cytotoxicity. researchgate.net Studies comparing this compound with its analogues have revealed that alterations in the methoxy and hydroxyl group patterns can lead to substantial changes in biological activity. For instance, the methylation or complete loss of hydroxyl groups has been associated with a decrease in cytotoxicity in various phenolic compounds. researchgate.net Conversely, the introduction of methoxy groups can enhance inhibitory activity against certain biological targets. frontiersin.org
A key structural feature believed to contribute to the cytotoxic potency of this compound is the potential for intramolecular hydrogen bonding between the carbonyl group at C-4 and the hydroxyl group at C-5. researchgate.net This interaction may be essential for the molecule's cytotoxic mechanism. The number and placement of methoxy groups also significantly influence the molecule's activity. nih.gov
Impact of Acetyl Derivatization on Activity Profiles
To further probe the SAR of this compound, researchers have synthesized various derivatives, including acetylated analogues. Acetyl derivatization, the process of introducing an acetyl group (-COCH3), has been shown to modulate the biological activity of this compound.
Specifically, the acetylation of the hydroxyl group at the C-5 position to create 5-OAc-calanquinone A has been a key area of investigation. researchgate.net Studies have shown that both this compound and its 5-acetyl derivative exhibit significant cytotoxic activity against a range of human cancer cell lines. researchgate.net This suggests that while the free hydroxyl group is important, its conversion to an acetate (B1210297) group does not abolish and can in some cases maintain potent cytotoxic effects. The comparison of activity between the parent compound and its acetylated form provides valuable insights into the electronic and steric requirements for optimal interaction with its biological targets. researchgate.netresearchgate.net
Table 1: Cytotoxicity of this compound and its Acetyl Derivative This table is interactive. Click on the headers to sort the data.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 (Lung) | 0.08 - 1.06 |
| This compound | PC-3 (Prostate) | 0.08 - 1.06 |
| This compound | HCT-8 (Colon) | 0.08 - 1.06 |
| 5-OAc-calanquinone A | Various | 0.08 - 1.66 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.us This method is instrumental in predicting the activity of novel molecules and guiding the design of more effective drugs. nih.gov
Development of Predictive Models for this compound Derivatives
Predictive QSAR models for this compound and its derivatives are developed by correlating their structural properties with their observed biological activities. mdpi.com The process involves several key steps, including the selection of a relevant set of compounds, assessment of their biological activity, and partitioning the data into training and test sets to build and validate the model. mdpi.com
The goal is to create a statistically robust model, often using multiple linear regression (MLR), that can accurately forecast the cytotoxic potential of newly designed this compound analogues. unram.ac.id A successful QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), indicating a strong relationship between the descriptors and the biological outcome. biolscigroup.us These models can then be used to prioritize the synthesis of compounds with the highest predicted activity. nih.gov
Utilization of Molecular Descriptors in Activity Prediction
The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. nih.gov These are numerical values that quantify different aspects of a molecule's physicochemical properties. bigchem.eu For this compound derivatives, a variety of descriptors can be employed to capture their electronic, steric, and hydrophobic features. researchgate.net
Commonly used descriptors in QSAR studies include:
Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These describe a molecule's electronic properties and reactivity. biolscigroup.usdergipark.org.tr
Steric descriptors: Like molecular volume, surface area, and molar refractivity, which relate to the size and shape of the molecule. dergipark.org.tr
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures a molecule's lipophilicity. dergipark.org.tr
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. bigchem.eu
By identifying the descriptors that have the most significant correlation with the cytotoxic activity of this compound derivatives, researchers can gain a deeper understanding of the structural requirements for potency. researchgate.net
Table 2: Common Molecular Descriptors in QSAR This table is interactive. Click on the headers to sort the data.
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energy, Dipole moment | Reactivity, Electron distribution |
| Steric | Molecular volume, Molar refractivity | Size, Shape |
| Hydrophobic | logP | Lipophilicity, Membrane permeability |
| Topological | Connectivity indices | Molecular branching and structure |
Computational Chemistry and In Silico Approaches in SAR Elucidation
In addition to QSAR, other computational techniques are invaluable for exploring the SAR of this compound at a molecular level. These in silico methods provide insights that are often difficult to obtain through experimental means alone.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific receptor or enzyme. journaljpri.com This technique is crucial for understanding the molecular basis of a drug's action and for rational drug design. biomedpharmajournal.org
In the context of this compound, molecular docking simulations can be used to model its interaction with potential biological targets, such as proteins involved in cancer cell proliferation or survival. colab.wsbibliomed.org The process involves generating a three-dimensional model of both the ligand and the target protein and then computationally "docking" them together to find the most stable binding conformation. journaljpri.com
The results of molecular docking studies can reveal key information, including:
The specific amino acid residues in the target protein that interact with this compound.
The types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The binding affinity, which is a measure of the strength of the interaction between the ligand and its target.
This information is instrumental in explaining the observed SAR and in designing new this compound analogues with improved binding affinity and, consequently, enhanced biological activity. biomedpharmajournal.org
ChemGPS-NP Based Modeling for Mode of Action Prediction
ChemGPS-NP, which stands for Chemical Global Positioning System for Natural Products, is a computational tool utilized for navigating the vast and complex chemical space of natural products. nih.govplos.org This model is predicated on principal component analysis (PCA) of various physicochemical properties that can be calculated directly from a compound's molecular structure. nih.govplos.org By projecting compounds onto an eight-dimensional map, ChemGPS-NP facilitates the comparison and interpretation of their properties, offering a powerful method for charting and navigating biologically relevant chemical space. sartorius.comdiva-portal.orgnih.gov This approach has been successfully employed to map known anticancer agents with differing cytotoxic mechanisms, establishing it as a predictive tool for the mode of action (MOA) of novel compounds. nih.govresearchgate.net
In the context of this compound and its analogues, ChemGPS-NP has been instrumental in predicting their cytotoxic MOA. nih.govplos.orgresearchgate.net Specifically, this computational model was used to analyze this compound (referred to as 6a in some studies) and the structurally related phenanthrenequinone, Denbinobin (6b ). nih.govplos.org The analysis provided a preliminary classification of these compounds, suggesting that their cytotoxic effects may be mediated through the inhibition of topoisomerase II. nih.govplos.orgnih.gov This prediction is significant as topoisomerase II is a well-established target for various anticancer drugs. nih.gov The insights gained from ChemGPS-NP based modeling can guide further experimental validation and the rational design of new, potent phenanthrene-based cytotoxic agents. nih.govplos.org
Research has demonstrated that this compound and Denbinobin, along with their acetylated derivatives 5-OAc-calanquinone A (7a ) and 5-OAc-denbinobin (7b ), exhibit significant cytotoxicity against a range of human cancer cell lines. nih.govplos.orgresearchgate.net The application of ChemGPS-NP provides a valuable computational framework for understanding the underlying mechanisms of this activity. nih.govplos.org
The table below summarizes the cytotoxic activities of this compound and its key analogues, which formed the basis for the ChemGPS-NP analysis.
Table 1: Cytotoxic Activity of this compound and its Analogues
| Compound | IC₅₀ (µg/mL) |
|---|---|
| This compound (6a) | 0.08–1.06 |
| Denbinobin (6b) | 0.08–1.06 |
| 5-OAc-calanquinone A (7a) | 0.16–1.66 |
The predictive power of ChemGPS-NP lies in its ability to position compounds within a defined chemical space relative to reference compounds with known biological activities. sartorius.comdiva-portal.org For this compound and Denbinobin, their placement on the ChemGPS-NP map suggested a similarity to known topoisomerase II inhibitors, thus providing a strong hypothesis for their MOA. nih.govplos.org This computational insight was a crucial step that prompted further biological assays to confirm this mechanism. nih.govresearchgate.net
Mechanistic Investigations of Calanquinone A S Cellular and Molecular Actions
Mechanisms of Anti-Proliferative Activity in Cancer Cell Lines
Calanquinone A has demonstrated significant anti-proliferative effects across various cancer cell lines. researchgate.netmdpi.com Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and the activation of programmed cell death pathways. These actions are intricately linked to the compound's ability to modulate the cellular redox environment.
Induction of Cell Cycle Arrest (e.g., S-phase arrest in glioblastoma)
A key mechanism through which this compound exerts its anti-proliferative effects is the disruption of the normal cell cycle progression. In glioblastoma cell lines, including A172, T98, and U87, treatment with this compound leads to a significant arrest of cells in the S phase of the cell cycle. nih.govnih.gov This S-phase arrest is a common cellular response to DNA damage. nih.gov
The process is initiated by a DNA damage response, as evidenced by the formation of comet tails in assays and the activation of Chk1 (Checkpoint kinase 1). nih.govnih.gov Histone H2A.X is phosphorylated to form γH2A.X at the sites of DNA damage, a response that is rapidly induced by this compound. nih.gov This DNA damage prevents the cells from proceeding with DNA replication and mitosis, thereby halting proliferation. nih.gov Studies have shown that in the presence of this compound, glioblastoma cells synchronized at the S phase are significantly inhibited from progressing to the G2 and M phases. nih.gov
The anti-proliferative activity of this compound in glioblastoma cells has been quantified with IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Glioblastoma Cell Line | IC50 Value (μM) |
| A172 | 0.31 nih.gov |
| T98 | 0.38 nih.gov |
| U87 | 0.45 nih.gov |
This table shows the concentration-dependent anti-proliferative activity of this compound on different glioblastoma cell lines.
Triggering of Programmed Cell Death Pathways
Following cell cycle arrest, this compound can trigger programmed cell death, primarily through apoptosis. nih.govnih.gov This apoptotic response is a consequence of the cellular stress induced by the compound.
The induction of apoptosis by this compound in glioblastoma cells is a subsequent event to S-phase arrest. nih.govnih.gov While the precise caspase-dependent and independent pathways for this compound are still under full investigation, the mechanisms of structurally related phenanthrene (B1679779) quinones, such as denbinobin (B3416446), offer valuable insights. Denbinobin is known to induce apoptosis through both caspase-dependent and independent pathways. researchgate.netmdpi.comresearchgate.net This suggests that this compound may operate through similar mechanisms to eliminate cancer cells. The apoptotic process is often initiated by internal cellular signals, such as DNA damage and oxidative stress, which are known to be induced by this compound. nih.gov
Modulation of Cellular Redox Homeostasis
A central aspect of this compound's mechanism of action is its ability to disrupt the delicate balance of cellular redox homeostasis. nih.govmdpi.com This disruption is a key upstream event that leads to the downstream effects of DNA damage, cell cycle arrest, and apoptosis.
Decrease of Intracellular Glutathione (B108866) Levels
A pivotal finding in the study of this compound is its ability to decrease intracellular levels of glutathione (GSH). nih.govnih.gov Glutathione is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS) and other electrophilic molecules. mdpi.com
Immunofluorescence assays have revealed that this compound leads to a time-dependent depletion of intracellular glutathione in both A172 and T98 glioblastoma cells. nih.gov Interestingly, this compound itself does not directly conjugate with glutathione. nih.govnih.gov This indicates that the reduction in cellular glutathione levels is a predominant factor in its anticancer mechanism, rather than a direct scavenging of the compound. nih.gov The depletion of glutathione stores is a critical event, as N-acetyl cysteine (NAC), a precursor to glutathione, can completely abolish the effects of this compound, including the formation of γH2A.X. nih.govnih.gov
Relationship to Induction of Oxidative Stress
The depletion of glutathione by this compound is intrinsically linked to the induction of oxidative stress. nih.gov While this compound does cause a significant increase in the production of reactive oxygen species (ROS), studies suggest that this oxidative stress may not be the primary functional contributor to the subsequent signaling pathways and apoptosis. nih.gov
For instance, the antioxidant Trolox, a water-soluble vitamin E analog, does not reverse the DNA damage induced by this compound, whereas the glutathione precursor NAC does. nih.govnih.gov This highlights the central role of glutathione depletion in the compound's mechanism of action, which then leads to a DNA damage response and subsequent cell death pathways. nih.gov While ROS levels are elevated, the direct cause of the anticancer effects appears to be more specifically tied to the reduction of glutathione. nih.gov
Interactions with Intracellular Signaling Cascades
This compound has been shown to modulate key intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. These interactions are central to its mechanism of action in cancer cells, particularly in glioblastoma. The compound's ability to influence the activity of critical kinases highlights its potential as a modulator of cellular metabolism and stress responses.
Activation of AMP-activated Protein Kinase (AMPK)
This compound has been identified as an activator of AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. nih.govnih.govresearchgate.net AMPK is a heterotrimeric enzyme that plays a central role in maintaining cellular energy homeostasis. wikipedia.org Its activation typically occurs in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state. wikipedia.org
In studies involving glioblastoma cells, treatment with this compound led to an increase in the phosphorylation of AMPK. nih.gov This activation is a key part of the compound's anti-cancer activity, contributing to the subsequent inhibition of cell proliferation and induction of apoptosis. nih.govnih.gov The activation of AMPK by this compound is linked to the induction of DNA damage stress, creating a cellular environment that favors energy conservation and halts cell cycle progression. nih.govnih.gov
Table 1: Effect of this compound on AMPK Activation in Glioblastoma Cells
| Cell Line | Treatment | Observation | Reference |
|---|---|---|---|
| A172 | This compound | Increased phosphorylation of AMPK | nih.gov |
| T98 | This compound | Increased phosphorylation of AMPK | nih.gov |
Inhibition of p70S6 Kinase (p70S6K) Activity
In conjunction with its activation of AMPK, this compound has been demonstrated to inhibit the activity of p70S6 kinase (p70S6K), a downstream effector of the mTOR signaling pathway. nih.govnih.gov p70S6K is a serine/threonine kinase that, when activated, phosphorylates the S6 ribosomal protein, promoting protein synthesis and cell growth. wikipedia.orgnih.gov
Treatment of glioblastoma cells with this compound resulted in a decrease in the phosphorylation of p70S6K. nih.gov This inhibition is a critical consequence of AMPK activation, as AMPK can suppress the mTOR pathway, which is a primary activator of p70S6K. nih.govnih.gov The downregulation of p70S6K activity contributes to the anti-proliferative effects of this compound by halting the machinery required for cell growth and division. nih.govwikipedia.org
Table 2: Effect of this compound on p70S6K Activity in Glioblastoma Cells
| Cell Line | Treatment | Observation | Reference |
|---|---|---|---|
| A172 | This compound | Decreased phosphorylation of p70S6K | nih.gov |
| T98 | This compound | Decreased phosphorylation of p70S6K | nih.gov |
Potential for Interference with Other Kinase Pathways (e.g., AKT inhibition for related compounds)
While direct inhibition of the AKT pathway by this compound is not extensively documented, related phenanthrenequinone (B147406) compounds have shown activity against this crucial survival pathway. researchgate.netdntb.gov.ua The AKT pathway is a central node in cellular signaling, promoting cell survival, growth, and proliferation, and its inhibition is a key strategy in cancer therapy. nih.gov
For instance, the structurally related compound 5,7-dimethoxy-1,4-phenanthrenequinone (CLLV-1) has been identified as an inhibitor of AKT. researchgate.net This suggests that phenanthrenequinones as a class of compounds may have the potential to interfere with the AKT pathway. Given that this compound is a phenanthrenequinone, it is plausible that it may also exert some inhibitory effects on AKT or related kinase pathways, which would complement its activation of AMPK and inhibition of p70S6K. However, further research is needed to definitively establish a direct link between this compound and AKT inhibition.
DNA Interaction and Enzyme Inhibition
This compound exerts significant effects on cellular DNA, leading to the activation of DNA damage response pathways. This activity is a cornerstone of its cytotoxic effects against cancer cells.
Induction of DNA Damage Responses
A primary mechanism of action for this compound is the induction of DNA damage. nih.govnih.gov This damage triggers a cellular response aimed at repairing the DNA and halting the cell cycle to prevent the propagation of damaged genetic material. Studies in glioblastoma cells have shown that this compound leads to S-phase cell cycle arrest and the formation of comet tails in single-cell gel electrophoresis assays, both of which are indicative of DNA damage. nih.gov
The induction of DNA damage by this compound is closely linked to a decrease in intracellular glutathione levels. nih.govnih.gov This suggests that the compound may promote an oxidative environment that is detrimental to DNA integrity.
A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2A.X at serine 139, resulting in the formation of γH2A.X. mdpi.comoncotarget.comaging-us.complos.org These phosphorylated histones accumulate at the sites of DNA damage, forming nuclear foci that can be visualized using immunofluorescence microscopy. nih.govplos.org
Treatment of glioblastoma cells with this compound has been shown to cause a rapid and significant increase in the formation of γH2A.X foci. nih.gov This indicates that this compound is effective at inducing DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis if not properly repaired. The formation of these foci is a critical event in the cellular response to this compound, signaling the presence of substantial DNA damage and activating downstream repair and cell death pathways. nih.govmdpi.com
Table 3: Induction of γH2A.X Foci by this compound
| Cell Line | Treatment | Method of Detection | Observation | Reference |
|---|---|---|---|---|
| A172 | This compound (4μM) | Confocal Fluorescence Microscopy | Rapid increase in γH2A.X formation (green fluorescence) in the nucleus | nih.gov |
Evidence from Single Cell Gel Electrophoresis (Comet Assay)
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage in individual eukaryotic cells. wikipedia.orgresearchgate.net This technique involves embedding cells in agarose (B213101) gel on a microscope slide, lysing them to release DNA, and then subjecting the DNA to electrophoresis. wikipedia.org Damaged DNA, containing strand breaks, migrates further in the electric field, creating a "comet tail," while undamaged DNA remains in a "head" region. wikipedia.org The intensity of the comet tail relative to the head corresponds to the amount of DNA damage. wikipedia.org
In studies involving this compound, the comet assay confirmed its ability to induce significant DNA damage. nih.gov When A172 glioblastoma cells were treated with 4 μM of this compound for one hour, a dramatic increase in the formation of comet tails was observed. nih.gov This effect was comparable to that of etoposide, a known DNA topoisomerase II inhibitor used as a positive control. nih.gov The formation of these comet tails indicates the presence of DNA strand breaks, a hallmark of DNA damage. nih.govwikipedia.org
Interestingly, the DNA damage induced by this compound was found to be linked to the depletion of cellular glutathione. nih.gov The co-administration of N-acetyl cysteine (a glutathione precursor) or glutathione itself significantly inhibited the this compound-induced increase in comet tails. nih.gov This suggests that the genotoxic effects of this compound are mediated by a reduction in cellular glutathione levels. nih.gov
Table 1: Comet Assay Results for this compound Treatment
Activation of DNA Damage Checkpoint Kinases (e.g., Chk1)
In response to DNA damage, cells activate complex signaling pathways known as DNA damage checkpoints to arrest the cell cycle and allow for DNA repair. nih.govcellsignal.com A key player in this response is the checkpoint kinase 1 (Chk1). biolegend.com Chk1 is a serine/threonine kinase that gets activated through phosphorylation by the ATM/ATR kinases in response to DNA damage or replication stress. cellsignal.combiolegend.com Activated Chk1 then phosphorylates downstream targets to halt cell cycle progression. biolegend.com Phosphorylation of Chk1 at specific sites, such as Ser345, is a crucial step for its activation and localization to the nucleus. nih.gov
Studies have shown that treatment of glioblastoma cells with this compound leads to the activation of Chk1. nih.gov This activation, along with the formation of γH2A.X (a marker for DNA double-strand breaks), confirms the induction of a DNA damage response by this compound. nih.govnih.gov The activation of Chk1 is a critical event that contributes to the S-phase cell cycle arrest observed in this compound-treated cells. nih.gov This checkpoint activation prevents the cells from replicating their damaged DNA, ultimately leading to apoptosis. nih.gov
Topoisomerase II Enzyme Inhibition
Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks in the DNA. mdpi.comwikipedia.org This process is vital for DNA replication and cell division, making topoisomerase II a key target for anticancer drugs. mdpi.com Topoisomerase II inhibitors are broadly classified into two groups: poisons and catalytic inhibitors. mdpi.comwikipedia.org Poisons, like etoposide, trap the enzyme in a covalent complex with DNA, leading to the accumulation of DNA double-strand breaks and cell death. mdpi.com Catalytic inhibitors, on the other hand, prevent the enzyme from functioning without trapping it on the DNA. mdpi.com
This compound has been identified as a potential topoisomerase II inhibitor. researchgate.netresearchgate.net Studies have shown that this compound can inhibit the activity of topoisomerase IIα. researchgate.net At a concentration of 100 µM, it was observed to inhibit the relaxation of supercoiled DNA, a key function of the enzyme. researchgate.net Furthermore, the induction of linear DNA formation suggests that this compound might trap topoisomerase IIα in a DNA cleavage complex, a characteristic of topoisomerase II poisons. researchgate.net This inhibition of topoisomerase II contributes to the DNA damage and subsequent cell cycle arrest and apoptosis observed in cancer cells treated with this compound. researchgate.net
Cellular Transport and Drug Resistance Modulation
A significant challenge in cancer chemotherapy is the development of drug resistance, where cancer cells become less sensitive to the effects of anticancer drugs. nih.gov One of the major mechanisms of multidrug resistance is the overexpression of drug efflux pumps like P-glycoprotein. nih.gov
Evaluation of P-glycoprotein Substrate Activity
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of the cell. cambridgemedchemconsulting.comcelerion.com This reduces the intracellular concentration of the drug, thereby diminishing its efficacy. nih.gov P-gp is highly expressed in various tissues, including the blood-brain barrier and some tumors, contributing to drug resistance. nih.govcambridgemedchemconsulting.com
To determine if this compound is a substrate for P-gp, rhodamine efflux assays have been performed. nih.gov In these assays, the efflux of rhodamine 123, a known P-gp substrate, is measured in the presence and absence of the test compound. nih.gov Verapamil, a known P-gp substrate, is used as a positive control and significantly blocks rhodamine 123 efflux. nih.gov The results showed that this compound did not inhibit the efflux of rhodamine 123, indicating that it is not a substrate for P-glycoprotein. nih.govnih.govresearchgate.net
Table 2: P-glycoprotein Substrate Activity of this compound
Improved Drug Resistance Profile Compared to Standard Agents (e.g., Paclitaxel)
This compound has shown a promising profile in overcoming drug resistance. nih.gov It has demonstrated potent cytotoxic activity against various cancer cell lines, including those resistant to standard chemotherapeutic agents. nih.govresearchgate.net For instance, this compound was effective against the vincristine-resistant nasopharyngeal cancer cell line (KB-VIN). nih.gov
Notably, studies have indicated that this compound possesses an improved drug resistance profile compared to Paclitaxel (B517696), a widely used anticancer drug. nih.govresearchgate.net This suggests that this compound may be effective in treating tumors that have developed resistance to paclitaxel or other conventional chemotherapy drugs. nih.gov The fact that this compound is not a substrate for P-glycoprotein likely contributes to its favorable drug resistance profile, as it can evade this common mechanism of cellular drug efflux. nih.govnih.gov
Lead Optimization Strategies and Future Research Directions for Calanquinone a
Medicinal Chemistry Approaches for Lead Compound Refinement
Optimization of Potency and Selectivity
Initial studies have demonstrated that Calanquinone A exhibits significant cytotoxic potency. researchgate.net Further refinement of its structure through medicinal chemistry can lead to analogues with enhanced potency and improved selectivity towards cancer cells over healthy cells.
Structure-activity relationship (SAR) studies are pivotal in guiding the modification of a lead compound. For this compound, research has shown that specific substitutions on the phenanthrenequinone (B147406) core are crucial for its cytotoxic activity. A study involving the synthesis and evaluation of 19 analogues, including this compound, revealed important SAR insights. Notably, 3-methoxy-1,4-phenanthrenequinones, such as this compound and its acetylated derivative, 5-OAc-calanquinone A, displayed significant cytotoxicity against various human cancer cell lines, with IC50 values ranging from 0.08 to 1.66 µg/mL. nih.govplos.orgnih.gov
The presence and position of hydroxyl (–OH) and methoxy (B1213986) (–OCH3) groups on the phenanthrene (B1679779) rings are critical determinants of cytotoxicity. For instance, the intramolecular hydrogen bond between the carbonyl group at C-4 and the hydroxyl group at C-5 in 3-methoxy-1,4-phenanthrenequinones is suggested to be a key moiety for their cytotoxic effect. researchgate.net This is supported by the observation that Calanquinone B, which has a reversed placement of the –OH and one –OCH3 group compared to this compound, is significantly less potent. plos.org
Furthermore, the acetylation of the 5-OH group to 5-OAc-calanquinone A was found to maintain or even enhance potency against several cancer cell lines. plos.orgnih.gov This suggests that this position is a key site for modification to potentially improve the compound's profile.
Conversely, some modifications led to selective activity against specific cancer cell lines. For example, certain analogues were found to be active only against the HepG2 liver cancer cell line, while others showed selective activity towards the Ca9-22 oral cancer cell line. plos.org This highlights the potential to develop analogues of this compound with targeted efficacy, a desirable trait for reducing off-target effects.
Table 1: Cytotoxicity of this compound and its Analogues against various human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound (6a) | HepG2 | 0.08 |
| Hep3B | 0.15 | |
| Ca9-22 | 0.12 | |
| A549 | 0.10 | |
| MCF-7 | 0.13 | |
| Denbinobin (B3416446) (6b) | HepG2 | 1.06 |
| Hep3B | 0.69 | |
| Ca9-22 | 0.45 | |
| A549 | 0.33 | |
| MCF-7 | 0.38 | |
| 5-OAc-calanquinone A (7a) | HepG2 | 0.16 |
| Hep3B | 0.22 | |
| Ca9-22 | 0.18 | |
| A549 | 0.19 | |
| MCF-7 | 0.25 | |
| 5-OAc-denbinobin (7b) | HepG2 | 1.66 |
| Hep3B | 0.88 | |
| Ca9-22 | 0.65 | |
| A549 | 0.51 | |
| MCF-7 | 0.62 |
Source: Adapted from Lee et al. (2012). plos.orgnih.gov
These findings underscore the importance of systematic modifications around the phenanthrenequinone scaffold to unlock analogues with superior potency and a desirable selectivity profile.
Strategies for Improving Druglikeness via Physicochemical Property Modulation
Beyond potency and selectivity, a successful drug candidate must possess favorable "druglike" properties, which are largely governed by its physicochemical characteristics. mdpi.com These properties, including solubility, lipophilicity, and metabolic stability, are critical for oral bioavailability and a good pharmacokinetic profile. scielo.bralkafeel.edu.iq
Key physicochemical descriptors that are often considered in drug design include molecular weight (MW), the logarithm of the partition coefficient (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA), famously encapsulated in Lipinski's Rule of Five. bmdrc.orgijpsonline.com For this compound, medicinal chemists can employ several strategies to modulate its physicochemical properties:
Solubility Enhancement: The planar, aromatic nature of the phenanthrenequinone scaffold may lead to poor aqueous solubility. Introducing polar functional groups, such as hydroxyl or amino groups, or employing formulation strategies can enhance solubility. mdpi.com
Lipophilicity Optimization: Lipophilicity (logP) is a critical parameter influencing absorption and distribution. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. The methoxy groups on the this compound scaffold contribute to its lipophilicity. Fine-tuning the number and position of these and other lipophilic groups can help achieve an optimal logP value, typically between 1 and 3 for oral drugs. scielo.br
Metabolic Stability Improvement: The metabolic stability of a compound determines its half-life in the body. The methoxy groups in this compound could be susceptible to O-demethylation by cytochrome P450 enzymes. Replacing metabolically labile groups with more stable alternatives, such as fluoro or trifluoromethyl groups, is a common strategy to improve metabolic stability. plos.org
Computational tools can predict these physicochemical properties for virtual analogues, allowing for the prioritization of compounds with a higher probability of possessing favorable druglikeness before their actual synthesis. chemmethod.com
Advanced Drug Design Methodologies
In addition to traditional medicinal chemistry, modern drug design leverages more advanced and rational approaches to accelerate the discovery of novel and improved drug candidates.
Fragment-Based Lead Discovery (FBLD) Principles for this compound Scaffolds
Fragment-based lead discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. core.ac.uk These initial fragment hits are then grown or linked together to generate more potent, lead-like molecules. bmdrc.orgnih.gov
While there are no direct reports of FBLD being applied to the this compound scaffold, the principles of this methodology could be highly beneficial. The phenanthrene core of this compound could be deconstructed into smaller fragments for screening. For instance, substituted naphthalene (B1677914) or even benzene (B151609) ring systems could be explored as initial fragments. The identification of fragments that bind to the target protein, such as topoisomerase II, would provide valuable starting points for building novel inhibitors. nih.govplos.org
The advantage of FBLD lies in its ability to more efficiently explore chemical space and identify novel scaffolds that might be missed by traditional high-throughput screening. nih.gov The structural information gained from how these fragments bind can guide the rational design of more complex and potent inhibitors based on the this compound pharmacophore.
Hybrid Molecule Design and Scaffold Hopping
Hybrid Molecule Design: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single chemical entity. nih.govmdpi.com The resulting hybrid molecule may exhibit improved affinity and efficacy, or even a dual mode of action. mdpi.com For this compound, its phenanthrenequinone scaffold could be hybridized with other known anticancer pharmacophores. For example, linking the this compound core to a moiety known to inhibit a different cancer-related target could lead to a multi-targeted agent with enhanced therapeutic potential and a reduced likelihood of developing drug resistance. The design of such hybrids often involves a linker to connect the two pharmacophores optimally. mdpi.com
Scaffold Hopping: This computational technique aims to identify new molecular cores (scaffolds) that can mimic the biological activity of a known active compound but possess a different chemical structure. nih.govbiosolveit.de This is particularly useful for overcoming issues with the original scaffold, such as poor physicochemical properties or existing patents. Starting from the this compound structure, scaffold hopping algorithms could be used to search for novel heterocyclic or other aromatic systems that can present the key pharmacophoric features—such as the hydrogen bond acceptors and hydrophobic regions—in a similar spatial arrangement. plos.orgbiosolveit.de Successful scaffold hopping could lead to the discovery of entirely new classes of compounds with the potent cytotoxic profile of this compound but with improved druglike properties. For example, a search could identify cinnoline (B1195905) or other nitrogen-containing heterocyclic scaffolds as potential replacements for the phenanthrene core. nih.govresearcher.life
Computational Drug Discovery and Virtual Screening for Novel Analogues
Computational methods are integral to modern drug discovery, offering a time- and cost-effective means to design and screen for new drug candidates. plos.orgnih.gov For this compound, these in silico techniques can be applied in several ways.
A key study on this compound and its analogues led to the development of a superior pharmacophore model for its cytotoxic activity against the MCF-7 breast cancer cell line. nih.govplos.orgnih.gov This model identified three essential hydrogen bond acceptors (HBA) and one hydrophobic feature (HYD) as crucial for activity. nih.govplos.orgplos.org Specifically, one of the hydrogen bond acceptors was found to be critical for the oxygen atom of the 5-OH group in this compound, highlighting its importance for cytotoxicity. nih.govplos.org
This validated pharmacophore model can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match these key electronic and steric features. researchgate.net Compounds that fit the pharmacophore model are more likely to exhibit the desired biological activity and can be prioritized for synthesis and biological testing.
Furthermore, molecular docking simulations can be employed to predict how designed analogues of this compound bind to its putative target, topoisomerase II. nih.govresearchgate.net These simulations can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. This information can then be used to rationally design new analogues with improved binding and, consequently, higher potency. whiterose.ac.uknih.gov
By integrating these computational approaches—pharmacophore-based screening and molecular docking—researchers can explore a vast chemical space to identify novel and diverse analogues of this compound with enhanced anticancer potential. nih.govresearchgate.net
In Silico Prediction of Compound-Protein Interactions
In silico methods offer a rapid and cost-effective means to predict the biological targets of this compound. Computational approaches, such as pharmacophore modeling and molecular docking, can screen vast libraries of proteins to identify potential binding partners. researchgate.netresearchgate.net For instance, a pharmacophore model developed for cytotoxicity in the MCF-7 breast cancer cell line identified key features necessary for activity, including three hydrogen bond acceptors and one hydrophobic feature. nih.gov Such models can be used to virtually screen for proteins that possess complementary binding sites, thereby predicting potential protein targets for this compound. This "target fishing" approach can help to elucidate the compound's mechanism of action and identify potential off-target effects early in the drug development process. researchgate.net
Ligand-Based and Structure-Based Virtual Screening Workflows
Virtual screening campaigns, guided by the structure of this compound (ligand-based) or the three-dimensional structure of its potential protein targets (structure-based), can identify novel analogs with improved potency and selectivity.
Ligand-Based Virtual Screening: This approach utilizes the known structure of this compound to search for compounds with similar chemical features. Pharmacophore models derived from this compound and its analogs can be employed to filter large chemical databases for molecules that are likely to exhibit similar biological activities. researchgate.netnih.gov
Structure-Based Virtual Screening: When the structure of a protein target is known, molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives. plos.orgsemanticscholar.org For example, docking studies could be performed to evaluate the binding of this compound to potential targets like topoisomerase II, a known target for other phenanthrenequinones. nih.govresearchgate.net This allows for the rational design of new derivatives with enhanced binding interactions, leading to improved efficacy.
Integration of Omics Technologies in this compound Research
"Omics" technologies provide a global view of the molecular changes induced by this compound, offering invaluable insights into its mechanism of action and biological effects.
Proteomic Profiling for Target Identification and Validation
Proteomic techniques can be employed to identify the cellular proteins that directly interact with this compound or whose expression levels are altered upon treatment. researchgate.netresearchgate.net Methods such as affinity chromatography using immobilized this compound can isolate its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets. Furthermore, quantitative proteomic approaches can compare the proteomes of treated and untreated cells to identify proteins and pathways that are modulated by the compound, providing a broader understanding of its cellular impact. researchgate.net
Metabolomic Analysis for Pathway Elucidation
Metabolomics, the large-scale study of small molecules (metabolites) within cells, can reveal the metabolic pathways perturbed by this compound. acs.org By comparing the metabolic profiles of cells before and after treatment, researchers can identify key metabolic nodes affected by the compound. For example, studies have shown that this compound can induce the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. researchgate.netnih.gove-dmj.org Metabolomic analysis could further delineate the downstream metabolic consequences of AMPK activation by this compound, providing a more complete picture of its mechanism of action. nih.gov
Unexplored Biological Activities and Therapeutic Potential
While the cytotoxic effects of this compound against cancer cells are well-documented, its broader biological activity profile remains largely unexplored. acs.orgontosight.ai Phenanthrenes, the class of compounds to which this compound belongs, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antiplatelet activities. researchgate.netresearchgate.net Future research should investigate the potential of this compound in these and other therapeutic areas. For instance, its anti-inflammatory properties could be evaluated in models of inflammatory diseases, while its antimicrobial activity could be tested against a panel of pathogenic bacteria and fungi. nih.gov The discovery of novel biological activities would significantly expand the therapeutic potential of this versatile natural product.
Challenges and Opportunities in Advancing this compound as a Research Target
Despite its promising biological activity, several challenges must be addressed to advance this compound as a viable research target and potential therapeutic agent.
Challenges:
Limited Bioavailability: Natural products often suffer from poor pharmacokinetic properties, including low solubility and limited bioavailability, which can hinder their clinical translation. cas.cn
Synthesis and Scalability: While the total synthesis of this compound has been achieved, developing a cost-effective and scalable synthetic route is crucial for producing the quantities required for extensive preclinical and clinical studies. kmu.edu.twresearchgate.netnih.gov
Mechanism of Action: Although some mechanistic insights exist, a comprehensive understanding of the molecular targets and pathways responsible for the biological effects of this compound is still needed. researchgate.netnih.gov
Opportunities:
Lead Optimization: The structural scaffold of this compound provides a rich platform for medicinal chemistry efforts to generate analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.
Drug Delivery Systems: Formulating this compound into novel drug delivery systems, such as nanoparticles or liposomes, could overcome issues of poor solubility and improve its targeted delivery to diseased tissues.
Q & A
Q. What are the established synthesis protocols for Calanquinone A and its derivatives?
this compound (CA-1) is synthesized via a modified method by Kraus et al., involving DDQ oxidation of 2,5-dihydroxybenzaldehyde to form 2-aldehydo-1,4-quinone, followed by trifluoroacetic acid-mediated coupling with substituted toluenes (e.g., 3,4,5-trimethoxytoluene). Subsequent methylation, cyclization, and oxidation yield phenanthrenes like CA-1. Detailed protocols emphasize reproducibility, including characterization via NMR and HPLC .
Q. How is the cytotoxicity of this compound evaluated in preclinical studies?
Cytotoxicity is assessed using MTT assays across human cancer cell lines (e.g., HepG2, A549, MDA-MB-231) and normal fibroblasts (MRC-5). CA-1 exhibits IC₅₀ values ranging from 0.08–1.06 µg/mL in cancer cells, with selectivity indices calculated against MRC-5 to evaluate therapeutic potential .
Q. What is the pharmacological significance of this compound’s structural features?
The phenanthrenequinone scaffold and methoxy substituents are critical for bioactivity. Structure-activity relationship (SAR) studies show that methylation at specific positions (e.g., C-3/C-5) enhances cytotoxicity, while acetylated derivatives reduce potency, suggesting steric and electronic influences on target binding .
Advanced Research Questions
Q. How can researchers design experiments to explore SAR in this compound derivatives?
- Step 1: Synthesize derivatives with systematic substitutions (e.g., methoxy, hydroxyl, acetyl groups).
- Step 2: Test cytotoxicity across diverse cell lines to identify selectivity patterns.
- Step 3: Use computational tools (e.g., molecular docking) to correlate structural modifications with binding affinity to hypothesized targets like tubulin or DNA topoisomerases .
Q. How should contradictions in cytotoxicity data across studies be addressed?
Discrepancies may arise from assay conditions (e.g., incubation time, cell passage number) or sample purity. Mitigation strategies include:
- Standardization: Adopt consensus protocols (e.g., NIH/NCATS guidelines) for MTT assays.
- Replication: Validate results in independent labs using identical cell lines and reagents.
- Meta-analysis: Compare datasets from multiple studies to identify confounding variables .
Q. What role does pharmacophore modeling play in optimizing this compound’s bioactivity?
HypoGen-based pharmacophore models (e.g., Figure 8 in ) map essential features: hydrophobic regions, hydrogen bond acceptors, and aromatic rings. Derivatives aligning with these features (e.g., CA-1, Denbinobin) show higher activity, guiding rational design of analogs with improved efficacy .
Q. How can researchers evaluate the selectivity of this compound between cancerous and normal cells?
- Method: Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells).
- Example: CA-1’s SI >10 in HepG2 vs. MRC-5 indicates preferential toxicity toward cancer cells.
- Validation: Use transcriptomics/proteomics to identify pathways differentially affected in cancer cells .
Q. What methodologies ensure reproducibility in synthesizing this compound analogs?
- Documentation: Publish full experimental details (e.g., solvent ratios, reaction times) per Beilstein Journal guidelines.
- Characterization: Mandatory NMR, HRMS, and HPLC data for new compounds.
- Open Science: Share spectral data in supplementary materials for independent verification .
Q. What gaps exist in current research on this compound, and how can they be addressed?
- Gaps: Limited in vivo toxicity data, unclear molecular targets, and unexplored combination therapies.
- Solutions:
Q. How can advanced statistical methods improve the interpretation of cytotoxicity data?
- ANOVA/MANOVA: Compare IC₅₀ values across cell lines and treatments.
- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.
- Error Analysis: Quantify uncertainties from triplicate measurements using standard deviation or bootstrap resampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
